molecular formula C6H13N B13553222 N,1-Dimethylcyclobutanamine

N,1-Dimethylcyclobutanamine

Cat. No.: B13553222
M. Wt: 99.17 g/mol
InChI Key: BRRVPUKFALTISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethylcyclobutanamine is a cyclobutane-derived amine featuring a methyl group on the cyclobutane ring and an additional methyl substituent on the amine nitrogen. These compounds are typically utilized as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their conformational rigidity and reactivity .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,1-dimethylcyclobutan-1-amine

InChI

InChI=1S/C6H13N/c1-6(7-2)4-3-5-6/h7H,3-5H2,1-2H3

InChI Key

BRRVPUKFALTISS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1-Dimethylcyclobutanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N,1-Dimethylcyclobutanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N,1-Dimethylcyclobutanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Cyclobutane Derivatives

Property N,1-Dimethylcyclobutanamine (Inferred) 1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9) 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)
Molecular Formula C₆H₁₃N (estimated) C₆H₁₂N₂ C₅H₁₂N₂
Molecular Weight ~99.18 g/mol 112.17 g/mol 100.16 g/mol
Boiling Point N/A Not reported Not reported
Applications Pharmaceutical intermediates R&D use (specific applications unreported) Intermediate in specialty chemicals

Key Differences :

  • 1-(Aminomethyl)cyclobutanamine lacks the N-methyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions .

Cyclohexane and Cyclopentane Analogs

Property 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (CAS 41806-09-1) 1-(7-Methoxy-1-naphthyl)cyclobutanamine (CAS 1784323-85-8)
Molecular Formula C₉H₂₀N₂ C₁₅H₁₈NO
Molecular Weight 156.27 g/mol 228.31 g/mol
Structural Impact Larger ring (cyclohexane) increases conformational flexibility Aromatic naphthyl group enhances π-π interactions

Key Insights :

  • Cyclohexane analogs exhibit greater solubility in non-polar solvents compared to cyclobutane derivatives due to reduced ring strain .
  • Aromatic substitutions (e.g., naphthyl groups) improve binding affinity in receptor-targeted drug design .

Linear and Branched Amines

Property N,N-Dimethyl-1-butanamine (CAS 927-62-8) N,2-Dimethylbutan-1-amine (CAS 51932-19-5)
Molecular Formula C₆H₁₅N C₆H₁₅N
Boiling Point ~78.5°C Not reported
Density 0.72 g/cm³ N/A
Reactivity High nucleophilicity Steric hindrance reduces reaction rates

Key Differences :

  • Linear amines like N,N-Dimethyl-1-butanamine lack the steric constraints of cyclic structures, enabling faster reaction kinetics in alkylation reactions .
  • Branched analogs (e.g., N,1-Dimethylpropylamine , CAS 7713-69-1, ) exhibit lower melting points due to disrupted molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.